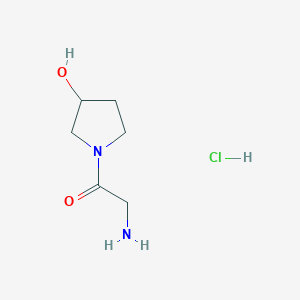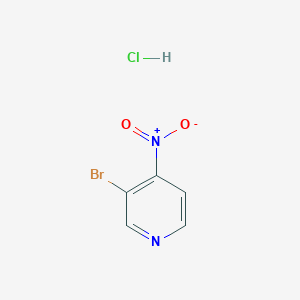
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride, also known as 2-AEP-HCl, is a synthetic compound that is used in scientific research. It is a derivative of pyrrolidinone, a cyclic amino acid, and is used for various applications in the laboratory, including as a substrate for enzyme assays, as a reagent in organic synthesis, and as a fluorescent probe for biological studies. This compound has been studied extensively in recent years, and its potential applications in the laboratory are numerous.
Applications De Recherche Scientifique
Pyrolysis Products Identification : One study identified the pyrolysis products of a related compound, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. This research is significant in understanding the stability and degradation products of such compounds when exposed to heat, which is crucial for safety and environmental considerations (Texter et al., 2018).
Microwave-Assisted Synthesis : Another study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating the potential of 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride in facilitating efficient and novel synthetic routes in organic chemistry (Ankati & Biehl, 2010).
Blood Platelet Aggregation Inhibition : Research on similar compounds, like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has shown potential in inhibiting blood platelet aggregation. This could have implications for developing new therapeutic agents for cardiovascular diseases (Grisar et al., 1976).
Antibacterial Agents : A study on the antibacterial activity of compounds similar to 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride found that certain derivatives showed more activity than existing antibiotics, indicating the potential for developing new antibacterial drugs (Egawa et al., 1984).
Photopolymerization Initiator : Research on 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, a compound structurally similar to 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride, shows its application as a photoinitiator in polymerization processes. This highlights the potential utility of such compounds in materials science and polymer technology (Dereli et al., 2020).
Safety and Hazards
The safety data sheet for 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride can be viewed and downloaded for free at Echemi.com . It is also mentioned that this compound is only for research and development use by, or directly under the supervision of, a technically qualified individual .
Propriétés
IUPAC Name |
2-amino-1-(3-hydroxypyrrolidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h5,9H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHJZKUEMZPZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride | |
CAS RN |
1220017-00-4 | |
| Record name | Ethanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)


![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)


![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)
